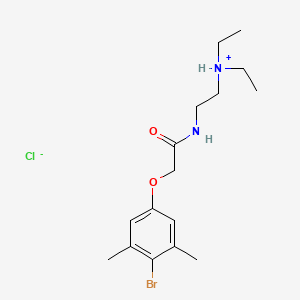

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromo-substituted phenoxy group, a diethylaminoethyl chain, and an acetamide moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Etherification: The formation of the phenoxy ether linkage by reacting the brominated phenol with an appropriate alkylating agent.

Quaternization: The formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of phenoxy acids or ketones.

Reduction: Formation of the corresponding de-brominated compound.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with target proteins. The diethylaminoethyl chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)morpholine

- 1-[2-(4-Bromo-3,5-dimethylphenoxy)ethyl]pyrrolidine

- 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl-2-butanol

Uniqueness

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Biological Activity

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride, commonly referred to as compound 86745-99-5, is a synthetic organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, toxicity, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C16H26BrClN2O

- Molecular Weight : 393.80 g/mol

- CAS Registry Number : 86745-99-5

The compound exhibits pharmacological activity primarily through its interaction with various biological targets. It is suggested to act as an antagonist or modulator of certain neurotransmitter receptors, potentially influencing pathways involved in neuropharmacology and cancer therapy.

Toxicity Profile

Acute toxicity studies indicate that the compound has a lethal dose (LD50) of approximately 75 mg/kg when administered intravenously in rodent models. Behavioral changes such as excitement were noted as toxic effects . This highlights the need for caution in handling and potential therapeutic use.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds in the same class. For instance, research into related phenoxyacetamides has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. These effects are attributed to the modulation of apoptotic pathways and cell cycle regulation .

Neuropharmacological Effects

The compound's structural similarities with other neuroactive agents suggest potential applications in treating neurological disorders. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Biology, researchers synthesized a series of phenoxyacetamides and evaluated their anticancer efficacy. The results indicated that compounds with similar structures significantly inhibited cell proliferation in various cancer types, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of phenoxy derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further investigation into their therapeutic potential against conditions like Alzheimer's disease .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C16H26BrClN2O |

| Molecular Weight | 393.80 g/mol |

| LD50 (Intravenous) | 75 mg/kg (mouse) |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Neuropharmacological Effects | Potential modulation of neurotransmitters |

Properties

CAS No. |

86745-99-5 |

|---|---|

Molecular Formula |

C16H26BrClN2O2 |

Molecular Weight |

393.7 g/mol |

IUPAC Name |

2-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C16H25BrN2O2.ClH/c1-5-19(6-2)8-7-18-15(20)11-21-14-9-12(3)16(17)13(4)10-14;/h9-10H,5-8,11H2,1-4H3,(H,18,20);1H |

InChI Key |

PMEZVAZKVHRUKM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCNC(=O)COC1=CC(=C(C(=C1)C)Br)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.